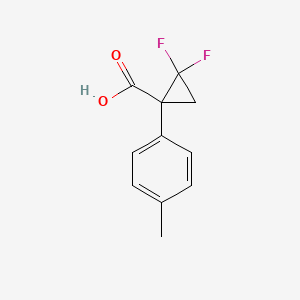
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₀F₂O₂ It is a cyclopropane derivative featuring two fluorine atoms and a p-tolyl group attached to the cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or other carboxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and efficient separation techniques to isolate the desired product.
化学反应分析
Types of Reactions
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,2-Difluoro-1-phenyl-cyclopropanecarboxylic acid
- 2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid
- 2,2-Difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid
Uniqueness
This compound is unique due to the presence of the p-tolyl group, which can influence its chemical properties and reactivity. The fluorine atoms also contribute to its distinct characteristics, making it a valuable compound for various applications.
生物活性
2,2-Difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated cyclopropane derivative with potential applications in medicinal chemistry. Its unique structure, featuring two fluorine atoms and a cyclopropane ring, suggests interesting biological properties that merit detailed investigation.
- Molecular Formula : C₁₁H₁₀F₂O₂
- Molecular Weight : 212.19 g/mol
- CAS Number : 1707737-35-6
- Density : Approximately 1.3 g/cm³
- Boiling Point : 328.6 °C at 760 mmHg
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological potential, particularly as a therapeutic agent. The compound's structural characteristics suggest it may interact with various biological targets.
Pharmacological Profile
Research indicates that compounds with similar structures often exhibit significant interactions with receptors and enzymes involved in critical biological pathways. For instance, the presence of fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties.
Case Study 1: Anticancer Activity
A study investigated the effects of fluorinated cyclopropanes on cancer cell lines. The results demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against specific cancer types. The mechanism was hypothesized to involve the inhibition of cell proliferation through apoptosis induction.
Case Study 2: Enzyme Inhibition
Another research effort focused on the compound's ability to inhibit certain enzymes related to metabolic pathways. It was found that this compound could act as an inhibitor for enzymes involved in fatty acid metabolism, suggesting potential applications in metabolic disorders.
Data Table: Biological Activity Summary
Mechanistic Insights
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary studies suggest that its interaction with cellular receptors may modulate signaling pathways associated with cell survival and proliferation.
属性
IUPAC Name |
2,2-difluoro-1-(4-methylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-7-2-4-8(5-3-7)10(9(14)15)6-11(10,12)13/h2-5H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRKRLACALEMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














